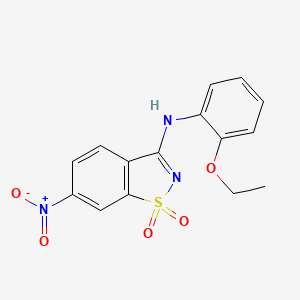![molecular formula C17H17N3O2S2 B11536032 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a benzothiazole core, which is a heterocyclic ring system containing both sulfur and nitrogen atoms. The presence of an acetamide group and a phenoxyethyl substituent further defines its structure.
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Industrial Production: Unfortunately, information on industrial-scale production methods remains limited. Further research would be needed to uncover specific processes employed for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: As a benzothiazole derivative, this compound may undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The major products would vary based on the specific reaction. For instance, reduction could yield an amino derivative, while substitution might lead to various substituted benzothiazoles.
Scientific Research Applications
Chemistry: This compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.
Biology: It could serve as a probe to study biological processes related to benzothiazole-containing molecules.
Medicine: Research may explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Industry: Applications in materials science or organic synthesis could be investigated.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not readily available. Further studies would be necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Two related compounds are worth mentioning
Uniqueness: The combination of the acetamide group, phenoxyethyl substituent, and the benzothiazole scaffold sets our compound apart from these analogs.
Remember that further research and experimental validation are essential to fully understand the properties and applications of this intriguing compound
Properties
Molecular Formula |
C17H17N3O2S2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C17H17N3O2S2/c18-12-6-7-14-15(10-12)24-17(20-14)23-11-16(21)19-8-9-22-13-4-2-1-3-5-13/h1-7,10H,8-9,11,18H2,(H,19,21) |
InChI Key |
PTKYGCZNCZTMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B11535981.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11535984.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
![3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide](/img/structure/B11536000.png)
![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
